
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is a compound with the molecular formula C11H22N2O2.C2H2O4. It is known for its unique structure, which includes both oxalate and diazepane components. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves the reaction of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate with oxalic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure consistency and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalate derivatives, while substitution reactions may produce various substituted diazepane compounds .
Applications De Recherche Scientifique
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl oxalate: Another oxalate ester with similar chemical properties.
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate: A related diazepane compound with a similar structure.
Uniqueness
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is unique due to its combination of oxalate and diazepane components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C17H32N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4.C7H14N2O2/c1-9(2,3)13-7(11)8(12)14-10(4,5)6;1-6-2-3-8-4-5-9(6)7(10)11/h1-6H3;6,8H,2-5H2,1H3,(H,10,11) |
Clé InChI |
UGQPBXDOLFRADH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCCN1C(=O)O.CC(C)(C)OC(=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)

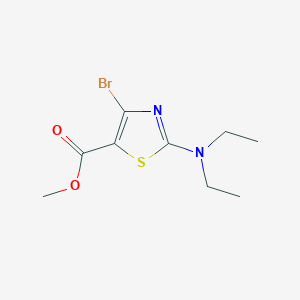

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)

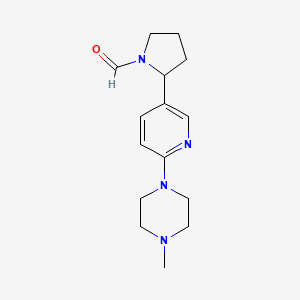

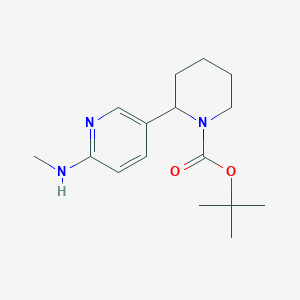
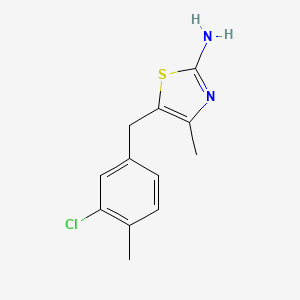
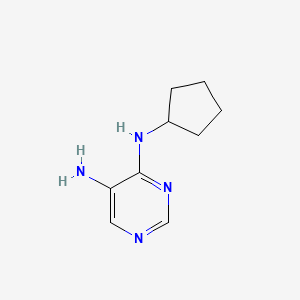
![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)
